molecular formula C18H12N4S2 B293939 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293939
M. Wt: 348.4 g/mol
InChI Key: WPGMFPXGSURCAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of triazolo-thiadiazole derivatives. It has been a subject of scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that it may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a role in the regulation of anxiety, depression, and seizures.
Biochemical and Physiological Effects:
Studies have shown that 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can affect various biochemical and physiological processes. For example, it has been reported to increase the levels of GABA in the brain, which may contribute to its anxiolytic and anticonvulsant effects. It has also been shown to decrease the levels of inflammatory markers in the brain, suggesting that it may have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is that it has been shown to exhibit potent activity in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation is that its exact mechanism of action is not fully understood, which may hinder its development.

Future Directions

There are several future directions for research on 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to study its potential therapeutic applications in humans, particularly in the treatment of anxiety, depression, and epilepsy. Additionally, further studies are needed to evaluate its safety and toxicity profile.

Synthesis Methods

The synthesis of 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The method involves the reaction of 2-thienyl isothiocyanate with 1-naphthylmethylamine in the presence of triethylamine to form the intermediate 1-(2-thienyl)-3-(1-naphthylmethyl)thiourea. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to yield 6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-(1-Naphthylmethyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of scientific research due to its potential therapeutic properties. It has been reported to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. It has also been shown to have potential neuroprotective and anti-inflammatory properties.

properties

Molecular Formula

C18H12N4S2

Molecular Weight

348.4 g/mol

IUPAC Name

6-(naphthalen-1-ylmethyl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H12N4S2/c1-2-8-14-12(5-1)6-3-7-13(14)11-16-21-22-17(15-9-4-10-23-15)19-20-18(22)24-16/h1-10H,11H2

InChI Key

WPGMFPXGSURCAG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)C5=CC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN4C(=NN=C4S3)C5=CC=CS5

Origin of Product

United States

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